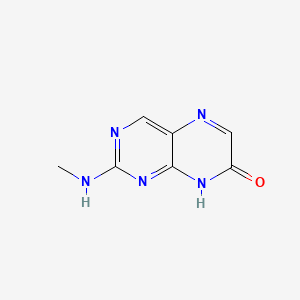

2-(Methylamino)pteridin-7(8H)-one

Beschreibung

Eigenschaften

CAS-Nummer |

1980-00-3 |

|---|---|

Molekularformel |

C7H7N5O |

Molekulargewicht |

177.167 |

IUPAC-Name |

2-(methylamino)-8H-pteridin-7-one |

InChI |

InChI=1S/C7H7N5O/c1-8-7-10-2-4-6(12-7)11-5(13)3-9-4/h2-3H,1H3,(H2,8,10,11,12,13) |

InChI-Schlüssel |

NASUWEUERPRNKO-UHFFFAOYSA-N |

SMILES |

CNC1=NC=C2C(=N1)NC(=O)C=N2 |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies and Chemical Derivatization of 2 Methylamino Pteridin 7 8h One

Established Synthetic Routes to the Core Pteridinone Scaffold

The construction of the pteridinone framework can be achieved through several established synthetic strategies, primarily involving condensation reactions and multi-step sequences.

Condensation Reactions and Heterocyclic Annulation

A prevalent method for synthesizing the pteridinone core involves the condensation of a 4,5-diaminopyrimidine (B145471) derivative with a dicarbonyl compound. smolecule.comderpharmachemica.com This approach, often referred to as the Isay reaction, provides a direct route to the bicyclic system. derpharmachemica.com For instance, the reaction of 4,5-diaminopyrimidine-2,6-dione with various dicarbonyl compounds is a cornerstone in pteridinone synthesis. smolecule.com Similarly, 2,4,5-triamino-6-hydroxypyrimidine can be condensed with glyoxal, biacetyl, or benzil (B1666583) to yield the corresponding 2-amino-4-hydroxypteridines. derpharmachemica.com

Another key strategy is heterocyclic annulation, where a pyrimidine (B1678525) ring is fused with another heterocyclic ring. thieme.denih.gov This can involve the cyclocondensation of a 5,6-diaminouracil (B14702) with α,β-unsaturated carbonyl compounds. For example, 1-methyl-5,6-diaminouracil can react with 2-oxo-4-R-but-3-enoic acids in a [4+2]-cyclocondensation to form pteridine-2,4,7(1H,3H,8H)-triones. researchgate.net

| Starting Materials | Reagents | Product | Reaction Type |

| 4,5-Diaminopyrimidine-2,6-dione | Dicarbonyl compounds | Pteridinone derivatives | Condensation (Isay reaction) smolecule.comderpharmachemica.com |

| 2,4,5-Triamino-6-hydroxypyrimidine | Glyoxal, Biacetyl, Benzil | 2-Amino-4-hydroxypteridine derivatives | Condensation derpharmachemica.com |

| 1-Methyl-5,6-diaminouracil | 2-Oxo-4-R-but-3-enoic acids | Pteridine-2,4,7(1H,3H,8H)-triones | [4+2]-Cyclocondensation researchgate.net |

| 6-Amino-5-nitrosouracils | Meldrum's acid | 1,3-Dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropteridine-6-carboxylic acid | Condensation derpharmachemica.com |

Multi-Step Synthesis from Precursors

Multi-step syntheses often provide greater control over the substitution pattern of the final pteridinone. A common approach begins with a substituted pyrimidine which is then elaborated to form the fused pyrazine (B50134) ring. ontosight.ai For example, a 4-chloro-5-nitropyrimidine (B138667) can undergo a nucleophilic aromatic substitution (SnAr) with an amino ester, followed by reduction of the nitro group and subsequent intramolecular cyclization to yield a 4,6-dihydropteridinone. rsc.org

Another versatile multi-step route involves the initial preparation of a 5-nitrosopyrimidine (B66288) derivative. nih.gov For instance, 4,6-diamino-2-methylthiopyrimidine can be nitrosated and then reacted with various reagents to build the pyrazine portion of the pteridinone system. nih.gov

Targeted Synthesis of 2-(Methylamino)pteridin-7(8H)-one

The specific synthesis of this compound can be approached through tailored methodologies that optimize for yield and purity.

Optimization of Reaction Conditions and Reagent Selection

The synthesis of substituted pteridinones often requires careful optimization of reaction conditions. Design of Experiments (DoE) has been successfully employed to optimize a tandem SnAr-amidation cyclization reaction to produce chiral 4,6-dihydropteridinones, improving conversion from 26% to 74% with a significant reduction in reaction time. rsc.org

Reagent selection is also critical. For instance, in the amidation of 7-carboxymethylpterin, 1,8-diazabicycloundec-7-ene (DBU) was found to promote the ester-to-amide transformation effectively. beilstein-journals.org The choice of amine is also crucial; primary amines generally give better yields in amidation reactions compared to secondary amines, although the presence of a β-hydroxy group on a secondary amine can overcome this issue. beilstein-journals.org

Purification Strategies for Academic Research

Purification of pteridinone derivatives often relies on their limited solubility in many common solvents. beilstein-journals.org This property can be exploited for purification by precipitation. For example, after a reaction, careful acidification can reverse the salt formation of a pterin (B48896), causing it to precipitate cleanly from the solution, allowing for simple filtration. beilstein-journals.org

For more challenging separations, column chromatography on silica (B1680970) gel is a standard technique. mdpi.commdpi.com In some cases, recrystallization from solvents like ethanol (B145695) or dimethylformamide can be employed to obtain highly pure material. researchgate.netthieme-connect.de The choice of eluent for chromatography is critical and often involves mixtures of dichloromethane (B109758) and methanol. mdpi.commdpi.com

Functionalization and Derivatization Strategies of the Pteridinone Nucleus

The pteridinone nucleus can be functionalized at various positions to generate a diverse range of derivatives.

Halogenation, such as bromination, can be challenging due to competing N-bromination and other side reactions, often requiring protecting groups to achieve selectivity. Oxidation of alkyl groups at the C-6 position can readily provide access to pteridines with carbonyl groups at this position. psu.edu

The pyrimidine portion of the scaffold can also be modified. For example, a 2-thioxo group can be converted to a 2,4-bis(methylamino)pteridine by reaction with methylamine (B109427) at high temperature. thieme-connect.de Furthermore, pteridinones can be converted to their corresponding 4-amino derivatives using reagents like 4-chlorophenyl phosphodichloridate and 1,2,4-triazole, followed by reaction with ammonium (B1175870) hydroxide. thieme-connect.de

Recent advances include cross-dehydrogenative coupling (CDC) reactions, which allow for the direct functionalization of C-H bonds. dokumen.pub The Minisci reaction, a radical-based method, is particularly effective for the functionalization of electron-deficient heteroaromatics like pteridinones. dokumen.pub

| Reaction Type | Reagents/Conditions | Position(s) Functionalized | Resulting Functional Group |

| Halogenation | N-bromosuccinimide (NBS), Br₂ | C-6, N-positions | Bromo |

| Oxidation | Aerobic conditions | C-6 alkyl groups | Carbonyl |

| Amination | Methylamine, high temperature | C-2 (from thioxo) | Methylamino |

| Amination | 4-Chlorophenyl phosphodichloridate, 1,2,4-triazole, NH₄OH | C-4 | Amino |

| Cross-Dehydrogenative Coupling | Radical sources (e.g., from carboxylic acids) | Various C-H bonds | Alkyl, Aryl, etc. |

Regioselective and Stereoselective Modifications

The inherent structure of this compound offers multiple reactive sites, necessitating controlled, site-specific chemical alterations.

Regioselectivity: The pteridinone core contains several nitrogen atoms, but modifications often target the N8 position due to its enhanced nucleophilicity, facilitating reactions like N-alkylation. Another key site for regioselective reactions is the C6 position, which can undergo electrophilic substitution, such as halogenation. This introduction of a halogen atom, typically bromine, serves as a versatile anchor for subsequent cross-coupling reactions, enabling the attachment of a wide range of substituents. thieme.de

Stereoselectivity: Introducing chirality with precision is a significant challenge that is addressed by using chiral building blocks or through asymmetric catalysis. For instance, the Sharpless dihydroxylation reaction can be used to create stereoisomeric diols from styryl-substituted pteridines. researchgate.net This control over the three-dimensional arrangement of atoms is critical, as different stereoisomers can exhibit vastly different biological activities. The main challenge in these intramolecular cyclization reactions is achieving high stereo- and regioselectivity. mdpi.com

Introduction of Diverse Chemical Moieties

To explore structure-activity relationships (SAR), a variety of chemical groups are strategically introduced into the this compound molecule.

Aryl and Heteroaryl Groups: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, are instrumental in attaching aryl and heteroaryl moieties, most commonly at the C6 position of the pteridinone ring. beilstein-journals.org These reactions typically start from a halogenated pteridinone precursor. beilstein-journals.org The electronic nature and steric bulk of these appended aromatic systems can significantly modulate the compound's interaction with biological targets. mdpi.com

Amine and Amide Functionalities: The introduction of amine and amide groups can enhance solubility and provide additional hydrogen bonding capabilities. These groups can be installed at various positions, including through N-alkylation at the N8 position with side chains containing amine functionalities. researchgate.net

Alkyl and Cycloalkyl Groups: Varying the alkyl and cycloalkyl substituents, particularly at the N8 position, allows for fine-tuning of the molecule's lipophilicity and steric profile.

A summary of common modifications is presented in the table below.

| Moiety Type | Position of Introduction | Common Synthetic Method |

| Aryl/Heteroaryl | C6 | Suzuki or Stille Cross-Coupling |

| Amine/Amide | N8 | N-Alkylation |

| Alkyl/Cycloalkyl | N8 | N-Alkylation |

Synthesis of Pteridinone-Fused Heterocyclic Systems

Creating fused heterocyclic systems by building additional rings onto the this compound core is a powerful strategy for generating structurally novel and conformationally restricted analogues. airo.co.in These rigid structures can lead to enhanced binding affinity and selectivity for biological targets.

Methods for constructing these fused systems include:

Intramolecular Cyclization: This involves designing a pteridinone derivative with appropriately positioned reactive groups that can react with each other to form a new ring. For example, a cascade reaction involving iminium cyclization and a Smiles rearrangement has been used to create pyrrolo-dihydropteridines. researchgate.net Dehydration reactions of substituted pteridine-triones can also lead to the formation of furo[3,2-g]pteridine systems. researchgate.net

Cycloaddition Reactions: Reactions like the Diels-Alder reaction can be employed to construct polycyclic systems from the pteridinone core. airo.co.in These reactions offer a route to complex molecular architectures that would be difficult to access through other synthetic strategies.

Innovative Synthetic Approaches and Green Chemistry Considerations

Modern synthetic chemistry emphasizes the development of efficient, scalable, and environmentally benign processes.

Innovative Synthetic Approaches:

Microwave-Assisted Synthesis: The use of microwave irradiation has become a key tool in medicinal chemistry, significantly accelerating reaction times and often improving yields for the synthesis of pteridinone derivatives. durham.ac.ukstrath.ac.uknih.gov This technique has been successfully applied to various reactions, including N-alkylation and cross-coupling. researchgate.net

Flow Chemistry: Continuous flow processes offer enhanced control over reaction parameters, improved safety, and easier scalability compared to traditional batch methods. durham.ac.uk This technology is being increasingly explored for the multi-step synthesis of complex heterocyclic compounds. durham.ac.uknih.gov

Photoredox Catalysis: This emerging technique utilizes visible light to catalyze a wide range of chemical transformations under mild conditions, opening up new possibilities for the late-stage functionalization of complex molecules like pteridinones.

Green Chemistry Considerations: The principles of green chemistry are being integrated into the synthesis of pteridinone derivatives to minimize environmental impact. researchgate.net Key considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product.

Use of Greener Solvents: Replacing hazardous solvents with more sustainable alternatives.

Catalysis: Utilizing catalytic reagents in place of stoichiometric ones to reduce waste and increase efficiency.

The adoption of these innovative and sustainable methods is vital for the future development and production of this compound derivatives. youtube.com

Theoretical and Computational Investigations of 2 Methylamino Pteridin 7 8h One

Quantum Chemical Studies on Electronic Structure and Molecular Geometry

Quantum chemical calculations offer a microscopic view of the electronic structure and geometry of molecules. chemrxiv.org These methods are broadly categorized into Density Functional Theory (DFT) and ab initio methods.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a popular computational tool for studying the electronic properties of molecules due to its balance of accuracy and computational cost. nih.govscispace.comua.pt DFT methods are used to investigate the electronic structure, reactivity, and electrochemical properties of novel drug candidates. chemrxiv.org These studies provide insights into charge localization, molecular electrostatic potential, ionization potential, and electron affinity. chemrxiv.org

DFT calculations have been employed to explore the electronic structure of various pteridine (B1203161) derivatives. scispace.com For instance, the B3LYP functional combined with a suitable basis set, such as 6-31+g(d,p), is often used for structural energy minimizations. scispace.com The electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can be determined using these methods. arabjchem.org

Table 1: Example of DFT Calculated Properties for a Pteridine Derivative

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| Energy Gap (ΔE) | 5.3 eV |

| Dipole Moment | 3.5 D |

Note: The values in this table are illustrative and based on typical ranges found in computational studies of similar heterocyclic compounds.

Ab Initio Methods and Basis Set Selection

Ab initio quantum chemical calculations, which are based on first principles without empirical parameters, provide a rigorous approach to studying molecular systems. researchgate.net The choice of the basis set is crucial for the accuracy of these calculations. Larger basis sets, such as 6-311G(d,p), generally provide more accurate results but at a higher computational expense. researchgate.net

Ab initio calculations have been used to investigate the geometries and energies of various tautomers of pteridine-related compounds. researchgate.net These studies are essential for understanding the relative stabilities of different isomeric forms that can exist in solution or biological environments.

Molecular Orbital Analysis and Electronic Transitions

Molecular orbital (MO) analysis provides a detailed picture of the distribution of electrons within a molecule and is crucial for understanding its chemical reactivity and electronic spectra. uni-muenchen.de The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the primary orbitals involved in chemical reactions. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity. The analysis of MO coefficients can reveal the contributions of different atomic orbitals to the molecular orbitals, providing insights into bonding and potential sites for nucleophilic or electrophilic attack. uni-muenchen.de

Conformational Analysis and Tautomeric Equilibria

Pteridine derivatives, including 2-(methylamino)pteridin-7(8H)-one, can exist in different conformations and tautomeric forms. researchgate.netresearchgate.net Conformational analysis involves studying the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. Computational methods can be used to determine the relative energies of these conformers and identify the most stable structures.

Tautomeric equilibria, which involve the migration of a proton, are also a key feature of pteridine chemistry. researchgate.net For example, the 7(8H)-one form can potentially exist in equilibrium with its 7-hydroxypteridine tautomer. Quantum chemical calculations can predict the relative energies of these tautomers in the gas phase and in solution, providing insights into which form is likely to predominate under different conditions. nih.gov

Computational Prediction of Reactivity and Mechanistic Pathways

Computational chemistry plays a vital role in predicting the reactivity of molecules and elucidating reaction mechanisms. nih.gov By mapping the potential energy surface of a reaction, researchers can identify transition states and intermediates, providing a detailed understanding of the reaction pathway. nih.gov

For pteridine derivatives, computational studies can predict sites of metabolic transformation, potential for covalent modification of biological targets, and the mechanisms of action of pteridine-based inhibitors. nih.gov For example, computational methods can be used to study the inhibition of enzymes like dihydrofolate reductase by pteridine analogs, providing a basis for the design of new therapeutic agents. nih.gov

Molecular Dynamics Simulations for Solvent Interactions and Ligand Binding (if applicable to non-clinical contexts)

Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules and their interactions with the environment over time. nih.gov In a non-clinical context, MD simulations can provide valuable insights into how this compound interacts with solvents and potential binding partners.

By simulating the molecule in a solvent box, typically water, researchers can study solvation effects and the stability of different conformations in a condensed phase. nih.gov Furthermore, if this compound were to be studied for its potential to bind to a specific protein or nucleic acid target for non-therapeutic purposes (e.g., as a research tool or probe), MD simulations could be used to model the binding process. researchgate.netpsu.edu These simulations can reveal the key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the ligand-receptor complex and can be used to estimate the binding free energy. mdpi.com

Reactivity, Reaction Mechanisms, and Photochemistry of 2 Methylamino Pteridin 7 8h One

Reaction Kinetics and Thermodynamic Studies

The study of reaction kinetics is crucial for understanding the physical organic chemistry of compounds and for elucidating reaction mechanisms. dokumen.pub Kinetics focuses on the rate of a reaction, which is influenced by factors such as activation energy. youtube.comkhanacademy.org A lower activation energy leads to a faster reaction rate. youtube.comyoutube.com Thermodynamics, on the other hand, deals with the energy difference between reactants and products, indicating the spontaneity of a reaction. youtube.comkhanacademy.org For 2-(methylamino)pteridin-7(8H)-one, kinetic and thermodynamic studies are essential to predict its behavior in various chemical transformations.

The rate of a reaction can be determined by monitoring the change in concentration of reactants or products over time, often visualized through reaction coordinate diagrams. youtube.comyoutube.com The gradient of a concentration-time graph represents the reaction rate. youtube.com For complex reactions, kinetic models can be simplified to understand the rate-determining step, which is the slowest step in the reaction sequence and has the highest activation energy. youtube.comuclouvain.be

While specific kinetic and thermodynamic data for this compound are not extensively detailed in the provided search results, the principles of kinetics and thermodynamics are broadly applicable. For instance, the interaction between small molecules like pteridines and proteins is an area where understanding these principles is vital, with applications in drug delivery and clinical medicine. semanticscholar.org The stability of such complexes is governed by thermodynamic parameters like free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). espublisher.com

The table below outlines the key concepts in reaction kinetics and thermodynamics relevant to the study of this compound.

| Concept | Description | Relevance to this compound |

| Reaction Rate | The speed at which a chemical reaction proceeds. | Determines how quickly it transforms into other products. |

| Activation Energy (Ea) | The minimum energy required for a reaction to occur. youtube.com | A key factor in determining the reaction rate of its various transformations. |

| Rate Law | An equation that links the reaction rate with the concentrations of reactants. | Would describe how the concentration of this compound and other reactants affect the reaction speed. |

| Thermodynamic Favorability (ΔG) | The change in Gibbs free energy, indicating whether a reaction is spontaneous. youtube.com | Predicts the equilibrium position of reactions involving this compound. |

| Rate-Determining Step | The slowest step in a multi-step reaction mechanism. youtube.com | Identifies the bottleneck in the formation or degradation of this compound. |

Elucidation of Reaction Mechanisms (e.g., Nucleophilic, Electrophilic, Radical Pathways)

The elucidation of reaction mechanisms provides a detailed, step-by-step description of how a chemical reaction occurs. dokumen.pub For pteridine (B1203161) derivatives like this compound, understanding these pathways is crucial for predicting products and designing new synthetic routes. beilstein-journals.org Pteridines can undergo various reactions, including nucleophilic, electrophilic, and radical-mediated transformations.

Nucleophilic Reactions: The pteridine ring system can be susceptible to nucleophilic attack, especially when activated by electron-withdrawing groups. For example, studies on related nitropyrimidines have shown that substituents like methoxy (B1213986) groups can be displaced by nucleophiles such as hydrazine. oregonstate.edu The reactivity is influenced by the electron-donating or -withdrawing nature of the substituents on the pyrimidine (B1678525) ring. oregonstate.edu

Electrophilic Reactions: While less common for the electron-deficient pteridine core, electrophilic reactions can occur on substituent groups. For instance, the amino group of this compound could potentially react with electrophiles.

Radical Pathways: Photo-CIDNP (Chemically Induced Dynamic Nuclear Polarization) experiments on flavins, which share a similar heterocyclic core, have been used to study short-lived radical species generated by light excitation. uni-freiburg.de These studies provide insight into the electronic structure of the radicals formed. uni-freiburg.de

A notable reaction involving a pterin (B48896) derivative is the DBU-promoted amidation of 7-methoxycarbonylpterin, which proceeds rapidly to form various amide derivatives. beilstein-journals.org This reaction highlights the ability of the pterin scaffold to undergo synthetically useful transformations. beilstein-journals.org

Photochemical Behavior and Photostability Studies

Pterins, the class of compounds to which this compound belongs, are known for their photochemical reactivity. researchgate.net They absorb UVA radiation (320-400 nm), can fluoresce, and may undergo photo-oxidation, leading to the generation of reactive oxygen species (ROS). researchgate.net

Excitation and Emission Properties

Pterins are generally emissive molecules that emit blue light upon excitation. researchgate.net For instance, excitation of pterin at 350 nm leads to the population of the first singlet excited state (S1), which then decays to the ground state via fluorescence with an emission maximum around 450 nm. researchgate.net The fluorescence quantum yield is typically not affected by the presence of oxygen. researchgate.net

Two fluorescent adenosine (B11128) analogs, which are pteridinone derivatives, have been synthesized and characterized. researchgate.netresearchgate.net These compounds, 4-amino-6-methyl-8-(2-deoxy-β-D-ribofuranosyl)-7(8H)-pteridone (6MAP) and 4-amino-2,6-dimethyl-8-(2'-deoxy-β-D-ribofuranosyl)-7(8H)-pteridone (DMAP), have excitation maxima at 310 nm and 330 nm, respectively, and both emit at 430 nm. researchgate.net Their fluorescence lifetimes are 3.8 ns for 6MAP and 4.8 ns for DMAP. researchgate.net

The table below summarizes the spectroscopic properties of some related pteridine analogs.

| Compound | Excitation Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (ΦF) | Reference |

| 6MAP | 310 | 430 | 0.39 (as monomer) | researchgate.net |

| DMAP | 330 | 430 | 0.48 (as monomer) | researchgate.net |

Photoreactions and Degradation Pathways

Upon electronic excitation with UV-A light, some pterins can degrade, producing hydrogen peroxide as a major byproduct. researchgate.net This process can contribute to oxidative stress in biological systems. researchgate.net The photolysis of folic acid, a more complex pterin derivative, in alkaline aqueous solution at 350 nm leads to at least two independent photo-oxidation pathways, both requiring the presence of oxygen. researchgate.net One pathway involves the cleavage of the molecule to yield 6-formylpterin (B158403) and (4-aminobenzoyl)glutamic acid. researchgate.net

The photosensitizing properties of pterins have been studied, and they are known to generate singlet oxygen. researchgate.net The pterin triplet state can be reduced by biomolecules like amino acids and nucleic acid bases. researchgate.net

Redox Chemistry and Electrochemical Properties

Electrochemistry is a powerful tool for analyzing the electron transfer behavior of organic molecules and for driving chemical reactions. beilstein-journals.org The redox properties of a molecule, such as its oxidation and reduction potentials, provide insight into its electronic structure and reactivity. mdpi.commdpi.com

The redox behavior of pteridines is important in their biological functions and in their potential applications in materials science, such as in organic electronics and batteries. beilstein-journals.org

Complexation with Metal Ions and Supramolecular Assembly

Pteridine derivatives are attractive scaffolds in supramolecular chemistry due to their well-defined hydrogen-bonding arrays. beilstein-journals.org They can form complexes with metal ions and participate in the formation of larger, organized structures.

The complexation of folic acid with various metal ions, including Mg(II), Ca(II), Cu(II), and Zn(II), has been studied using potentiometric and conductometric methods. electrochemsci.org These studies have shown the formation of 1:1, 1:2, and 1:3 metal-to-ligand complexes. electrochemsci.org The interaction of metal ions with pteridine-containing molecules can be investigated through various spectroscopic techniques, including fluorescence spectroscopy. semanticscholar.orguc.pt Complexation with metal ions often leads to changes in the fluorescence properties of the ligand. uc.pt

The ability of pteridines to engage in specific hydrogen-bonding interactions is also crucial for their role in biological systems and for the design of supramolecular materials. tandfonline.com For example, the 2-amino-4-oxopyrimidine moiety found in many pterins can form specific hydrogen-bonded pairs. tandfonline.com

Biochemical and Mechanistic Biological Research Excluding Clinical Applications

In Vitro Enzymatic Interaction Studies

The interaction of 2-(Methylamino)pteridin-7(8H)-one and its related analogs with various enzymes has been a subject of investigation to understand their potential as modulators of biological pathways.

While direct enzymatic inhibition data for this compound is not extensively available in the reviewed literature, studies on structurally similar compounds and derivatives of the pteridin-7(8H)-one scaffold provide insights into its potential enzymatic interactions.

A structurally related compound, 2-amino-6-(methylamino)-5-nitropyrimidin-4(3H)-one (MANIC), has been identified as an inhibitor of dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the bacterial folate biosynthesis pathway. nih.gov This suggests that the 2-(methylamino)pyrimidinone core, which is part of the this compound structure, can interact with pterin-binding sites on enzymes.

Derivatives of the broader pteridin-7(8H)-one class have been extensively studied as potent inhibitors of various kinases. For instance, a series of pteridin-7(8H)-one derivatives have demonstrated significant inhibitory activity against cyclin-dependent kinases 4 and 6 (CDK4/6), which are crucial for cell cycle regulation. nih.gov One promising compound from this series, L2, exhibited IC50 values of 16.7 nM for CDK4 and 30.5 nM for CDK6. nih.gov Furthermore, other derivatives have been developed as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML). nih.gov The representative inhibitor from this study, compound 31, showed single-digit nanomolar inhibition against FLT3. nih.gov These findings highlight the potential of the pteridin-7(8H)-one scaffold as a template for developing potent enzyme inhibitors.

Table 1: Inhibitory Activity of Pteridin-7(8H)-one Derivatives against Various Kinases

| Compound/Derivative | Target Enzyme | IC50 (nM) | Reference |

|---|---|---|---|

| L2 | CDK4 | 16.7 | nih.gov |

| L2 | CDK6 | 30.5 | nih.gov |

| Compound 31 | FLT3 | Single-digit nanomolar | nih.gov |

Structure-activity relationship (SAR) studies on pteridin-7(8H)-one derivatives have been crucial in optimizing their inhibitory potency and selectivity. For the CDK4/6 inhibitors, modifications at various positions of the pteridin-7(8H)-one core have been explored. nih.gov These studies have led to the development of highly potent and selective inhibitors. nih.gov

Similarly, for FLT3 inhibitors based on the pteridin-7(8H)-one scaffold, SAR studies have been conducted through molecular modeling techniques like 3D-QSAR. nih.gov These investigations have helped in designing new compounds with enhanced inhibitory activity against both wild-type and mutant forms of the FLT3 receptor. nih.gov The insights from these SAR studies underscore the importance of specific substitutions on the pteridine (B1203161) ring system for achieving desired biological activity.

Cellular Uptake and Intracellular Distribution Mechanisms in Model Systems

Specific information regarding the cellular uptake and intracellular distribution mechanisms of this compound in model systems is not available in the reviewed scientific literature. Studies on other complex pteridine derivatives suggest that cellular uptake can be mediated by various transporters, but these findings cannot be directly extrapolated to this compound without specific experimental evidence.

Receptor Binding Studies and Ligand-Target Interactions

Direct receptor binding studies for this compound are limited. However, research on the related compound 2-amino-6-(methylamino)-5-nitropyrimidin-4(3H)-one (MANIC) provides valuable information on ligand-target interactions. This compound has been shown to engage the pterin-binding pocket of Bacillus anthracis dihydropteroate synthase (DHPS). nih.gov It interacts with five of the six key residues that recognize the pterin (B48896) substrate. nih.gov The N-methyl group, however, blocks the electrostatic interaction with one of the aspartate residues in the pocket. nih.gov

In the context of pteridin-7(8H)-one derivatives targeting kinases, molecular docking studies have elucidated the binding modes within the ATP pocket of enzymes like FLT3. nih.gov These studies reveal that the pteridin-7(8H)-one scaffold can form key hydrogen bond interactions with hinge region residues of the kinase, mimicking the binding of ATP. nih.gov

Modulation of Intracellular Pathways in Model Systems (e.g., Cell Cycle, Apoptosis Induction in Cell Lines)

While there is no specific data on the modulation of intracellular pathways by this compound, research on its derivatives has shown significant effects on cellular processes. Pteridin-7(8H)-one derivatives that inhibit FLT3 have been demonstrated to suppress the phosphorylation of FLT3 and its downstream signaling pathways. nih.gov This inhibition leads to G0/G1 cell cycle arrest and the induction of apoptosis in acute myeloid leukemia cell lines. nih.gov

Similarly, pteridin-7(8H)-one derivatives acting as CDK4/6 inhibitors have been shown to induce apoptosis in breast and colon cancer cells. nih.gov These findings indicate that the pteridin-7(8H)-one scaffold can serve as a basis for compounds that modulate critical intracellular signaling pathways involved in cell proliferation and survival.

Role as a Biochemical Probe or Reporter Molecule in Research Assays

The potential of this compound as a biochemical probe or reporter molecule has not been specifically detailed in the available literature. However, the pteridine ring system itself is a component of naturally fluorescent compounds like pterin and is known for its role in various biological processes. orientjchem.org The inherent properties of the pteridine nucleus suggest that its derivatives could be of interest for the development of biochemical probes, although specific applications for this compound have not yet been reported. cymitquimica.com

Comparative Analysis with Endogenous Pteridines in Biochemical Systems

Pteridines are a class of heterocyclic compounds composed of fused pyrimidine (B1678525) and pyrazine (B50134) rings that are integral to numerous biological functions. nih.govnih.govresearchgate.net While endogenous pteridines such as biopterin (B10759762) and neopterin (B1670844) have well-documented roles, synthetic derivatives like this compound offer a platform for comparative biochemical investigation. This analysis focuses on the biochemical and mechanistic distinctions between this synthetic compound and its naturally occurring counterparts, excluding any clinical considerations.

The core structure of pterins, a subset of pteridines, features an amino group at the second carbon position and a keto group at the fourth position of the pteridine ring system. nih.govroyalsocietypublishing.org A key structural difference in this compound is the presence of a methylamino group at the C2 position, which can alter its electronic properties and steric interactions compared to the simple amino group found in endogenous pterins.

Endogenous pteridines are vital as enzymatic cofactors and signaling molecules. nih.gov Tetrahydrobiopterin (BH4), the reduced form of biopterin, is an indispensable cofactor for aromatic amino acid hydroxylases, which are involved in the synthesis of neurotransmitters like dopamine (B1211576) and serotonin, and for nitric oxide synthases. nih.govroyalsocietypublishing.orgwikipedia.org Neopterin, conversely, is primarily recognized as a marker of cellular immune activation. nih.gov The biosynthesis of all-natural pteridines originates from guanosine (B1672433) triphosphate (GTP). nih.govnih.gov

A comparative biochemical analysis would probe how the methylamino substitution in this compound affects its participation in these or other biochemical pathways. A central point of investigation would be its redox potential relative to the biopterin/dihydrobiopterin/tetrahydrobiopterin system and its interactions with pteridine-dependent enzymes. The methyl group could influence binding affinity and the catalytic efficiency of such enzymes.

The following interactive data table outlines the key biochemical characteristics of this compound alongside those of the endogenous pteridines, biopterin and neopterin.

Table 1: Comparative Biochemical Features

| Feature | This compound | Biopterin | Neopterin |

|---|---|---|---|

| Core Structure | Pteridine | Pteridine | Pteridine |

| Substitution at C2 | Methylamino group | Amino group | Amino group |

| Side Chain at C6 | None | 6-(1,2-dihydroxypropyl)-pterin | 2-amino-4-hydroxy-6-(L-threo-1',2',3'-trihydroxypropyl) pteridine tandfonline.com |

| Primary Biochemical Role | Synthetic compound for research | Enzyme cofactor (as Tetrahydrobiopterin) nih.govwikipedia.org | Marker of immune system activation nih.gov |

| Redox Activity | Potential for redox interactions | Active participant in redox cycling (BH4/BH2 cycle) nih.gov | Involved in oxidative stress pathways nih.gov |

| Enzyme Interaction | Potential inhibitor or modulator of pteridine-dependent enzymes | Essential cofactor for aromatic amino acid hydroxylases and nitric oxide synthase royalsocietypublishing.orgwikipedia.org | Not a direct enzymatic cofactor in the same manner as biopterin |

Further research would be necessary to fully elucidate the specific biochemical interactions of this compound. For instance, its potential to inhibit enzymes like dihydropteroate synthase, a target for some pterin-like molecules, would be a relevant area of study. nih.gov The fluorescence properties, which are characteristic of pteridine compounds, would also differ. tandfonline.comtandfonline.com The unique substitutions on the this compound ring system would likely produce a distinct fluorescence spectrum compared to biopterin and neopterin, a feature that could be utilized in biochemical binding assays.

Metabolic studies would also form a crucial part of a comparative analysis. While the metabolic pathways of endogenous pteridines are well-understood, the fate of the methylamino-substituted compound within a cellular system, including its recognition by metabolic enzymes and subsequent degradation or excretion, would need to be determined to establish a comprehensive biochemical profile.

In essence, a comparative biochemical analysis of this compound against endogenous pteridines like biopterin and neopterin would focus on how its distinct methylamino substitution at the C2 position impacts its redox behavior, enzyme interactions, and metabolic stability.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Biopterin |

| Dihydrobiopterin (BH2) |

| Dihydropteroate synthase |

| Dopamine |

| Guanine triphosphate (GTP) |

| Neopterin |

| Nitric oxide synthase |

| Serotonin |

Advanced Analytical Methodologies for Research Applications

Development of Chromatographic Techniques for Separation and Purification in Research Samples (e.g., HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are cornerstone techniques for the analysis of pteridines, including 2-(Methylamino)pteridin-7(8H)-one. researchgate.netmdpi.com The development of these methods has focused on overcoming challenges associated with the high polarity of these compounds, which often results in poor retention on traditional reversed-phase (RP) columns.

Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful alternative for separating polar compounds. cuni.cz Research has demonstrated the effectiveness of HILIC for the analysis of pteridine (B1203161) derivatives. nih.gov One study systematically evaluated hybrid stationary phases for UPLC analysis of polar pteridines, such as neopterin (B1670844) and biopterin (B10759762). The study found that a BEH Amide column provided strong retention and allowed for the successful separation of four pteridine derivatives within a reasonable analysis time (4-8 minutes) using UPLC coupled with fluorescence detection (FD) or mass spectrometry (MS). cuni.cz The optimal separation was achieved by carefully adjusting the mobile phase composition, specifically the pH (in the range of 4.8–7.8) and the concentration of the ammonium (B1175870) acetate (B1210297) buffer. cuni.cz

The integration of UPLC with tandem mass spectrometry (UPLC-MS/MS) offers enhanced sensitivity and selectivity, which is critical for quantifying low-abundance pteridines in complex samples like cell lysates or urine. mdpi.commst.edu A "dilute-and-shoot" method using HPLC-Q-TOF-MS has been developed for pteridine profiling in human urine, showcasing a simple sample preparation protocol with excellent analytical performance. mdpi.com These advanced chromatographic methods are indispensable for obtaining high-quality, reproducible data in research applications.

| Parameter | Condition for UHPLC-FD | Condition for UHPLC-MS |

|---|---|---|

| Stationary Phase | BEH Amide | |

| Mobile Phase | Acetonitrile / 50mM Ammonium Acetate (pH 3.8-9.8) | Acetonitrile / 1mM Ammonium Acetate (pH 4.8-6.8) |

| Gradient | Isocratic (e.g., 85:15 ACN/Buffer at pH 6.8) | Isocratic (e.g., 72:28 ACN/Buffer at pH 6.8) |

| Flow Rate | Not specified | 0.4 mL/min |

| Analysis Time | Up to 8 min | Up to 4 min |

Advanced Electrophoretic Methods (e.g., Capillary Electrophoresis)

Capillary electrophoresis (CE) represents a complementary technique to HPLC for the analysis of charged species like pteridines. mdpi.com CE offers advantages such as high separation efficiency, short analysis times, and minimal sample and reagent consumption. ptfarm.plnih.gov Different modes of CE can be employed depending on the specific research question.

Capillary Zone Electrophoresis (CZE): This is the simplest form of CE, where separation occurs based on the charge-to-mass ratio of the analytes. It is well-suited for separating low molecular weight compounds. ptfarm.pl

Micellar Electrokinetic Chromatography (MEKC): This method uses surfactants (micelles) in the buffer to separate both neutral and charged molecules. By adding cyclodextrins to the micellar solution, MEKC can be adapted for the chiral separation of compounds. researchgate.net

Capillary Electrochromatography (CEC): A hybrid technique that combines the selectivity of LC with the efficiency of CE. The capillary is packed with a stationary phase, and separation is based on both partitioning between phases and electrophoretic mobility. ptfarm.pl

Non-Aqueous Capillary Electrophoresis (NACE): This variant uses organic solvents instead of aqueous buffers, which is beneficial for analyzing hydrophobic compounds or when interfacing with mass spectrometry, as it can reduce contamination in the vacuum chamber. ptfarm.pl

Research has demonstrated the use of CE for the analysis of various drugs and their impurities in biological fluids like serum, achieving low limits of detection (in the ng/mL range). nih.gov For instance, a CZE method was developed for the simultaneous separation of two potential anticancer drugs in 8 minutes. nih.gov The validation of such methods typically includes assessing linearity, accuracy, precision, and limits of detection and quantification, ensuring reliable results for research applications. nih.gov The development of CE methods, particularly for chiral separations, highlights its potential for detailed characterization of pteridine derivatives and their stereoisomers. researchgate.net

Spectroscopic Quantification Methods in Complex Research Matrices (e.g., Biological extracts)

Spectroscopic methods, particularly when coupled with separation techniques, are the primary means for quantifying pteridines in complex research matrices like biological extracts.

Fluorescence Spectroscopy: Many pteridine derivatives are naturally fluorescent, a property that is exploited for their sensitive detection. mdpi.com Following chromatographic separation, a fluorescence detector (FLD) can provide high sensitivity and selectivity. The excitation and emission wavelengths can be tuned to maximize the signal for the target analyte while minimizing interference from the matrix. Studies on pteridine analysis in urine and serum frequently employ UPLC-FD. mdpi.comcuni.cz

Mass Spectrometry (MS): Mass spectrometry, especially tandem mass spectrometry (MS/MS), has become the gold standard for the definitive identification and quantification of pteridines. mdpi.complos.org Its high selectivity is based on the specific mass-to-charge ratio (m/z) of the parent ion and its characteristic fragment ions. This specificity allows for reliable quantification even in exceptionally complex matrices like cell extracts or urine, where co-eluting compounds might interfere with other detectors. mst.eduplos.org For example, an LC-MS/MS method was deemed more reliable than HPLC-FLD for the analysis of the neurotoxin BMAA, as it avoided overestimation caused by interfering compounds. plos.org

Fluorescence spectroscopy can also be used to study the binding interactions between pteridines and biomolecules. For example, the intrinsic fluorescence of tryptophan residues in proteins can be quenched upon binding of a ligand like folic acid (a pteridine). By monitoring this quenching, researchers can determine binding constants and thermodynamic parameters of the interaction, providing insights into the compound's behavior in a biological context. mdpi.com

| Detector | Principle | Advantages | Considerations |

|---|---|---|---|

| Fluorescence Detector (FLD) | Measures native fluorescence at specific excitation/emission wavelengths. | High sensitivity for fluorescent compounds, relatively low cost. mdpi.com | Only applicable to fluorescent analytes; susceptible to quenching and matrix interference. |

| Mass Spectrometer (MS/MS) | Separates and detects ions based on their mass-to-charge ratio and fragmentation patterns. | Extremely high selectivity and sensitivity; provides structural information; applicable to a wide range of compounds. plos.org | Higher instrument cost and complexity; potential for ion suppression from matrix components. |

Integration with Microfluidic Systems for Reaction Monitoring or High-Throughput Screening in Research Settings

Microfluidic systems, or "lab-on-a-chip" technologies, offer a paradigm shift for chemical and biological analysis. These devices manipulate minute volumes of fluids in micro-scale channels, providing numerous advantages such as reduced sample and reagent consumption, faster analysis times, and the potential for massive parallelization and automation. mdpi.comdiva-portal.org

The integration of analytical techniques with microfluidic systems holds significant promise for research on this compound.

Reaction Monitoring: Organic synthesis can be performed within microfluidic reactors. These systems allow for precise control over reaction parameters like temperature, pressure, and residence time, often leading to higher yields and purity compared to batch synthesis. ineosopen.org A microfluidic chip could be coupled directly to an analytical unit (like a miniaturized MS or CE system) for real-time monitoring of reaction progress, enabling rapid optimization of synthetic routes for pteridine derivatives. ineosopen.org

High-Throughput Screening (HTS): Droplet-based microfluidics can generate thousands of individual, picoliter-to-nanoliter volume droplets per second. diva-portal.org Each droplet can serve as an independent microreactor to screen the effects of a compound on a biological target, such as an enzyme or a cell. This technology could be used to rapidly screen a library of pteridine derivatives for biological activity, drastically accelerating the discovery process.

Integrated Analysis: Microfluidic devices can integrate multiple analytical steps, including sample preparation, separation, and detection, onto a single chip. mdpi.com For example, a microchip-CE system could be developed for the rapid analysis and enantioseparation of pteridines in research samples, which is particularly useful for urgent monitoring or when sample volume is limited. ineosopen.org

While the direct application of microfluidics to this compound is not yet widely reported, the principles and demonstrated capabilities in related fields of organic synthesis and bioanalysis suggest a strong potential for future research. mdpi.comineosopen.org

Future Directions and Emerging Research Avenues for 2 Methylamino Pteridin 7 8h One

The exploration of 2-(methylamino)pteridin-7(8H)-one and its analogs is a dynamic field, with ongoing research poised to unlock new applications and a deeper understanding of its chemical and biological properties. The future of research on this pteridinone scaffold is heading in several exciting directions, from the design of novel derivatives to the exploration of its potential in advanced materials and the development of sophisticated computational models.

Q & A

Q. What are the common synthetic routes for 2-(methylamino)pteridin-7(8H)-one derivatives?

Methodological Answer: The synthesis of pteridin-7(8H)-one derivatives typically involves multi-step reactions, including cyclization, substitution, and functionalization. For example, a general procedure () involves:

- Step 1 : Condensation of α,β-unsaturated esters with malononitrile and aryl-substituted guanidines to form tetrahydropyrido[2,3-d]pyrimidin-7(8H)-one intermediates.

- Step 2 : Functionalization at the 2-position via nucleophilic substitution or coupling reactions. For 2-(methylamino) derivatives, methylamine is introduced under basic conditions (e.g., DIPEA in ethanol at 85°C).

- Purification : HPLC or silica gel chromatography (H2O/ACN with 0.1% TFA) is used to isolate products .

Q. How is the structural characterization of pteridin-7(8H)-one derivatives performed?

Methodological Answer: Key techniques include:

- NMR Spectroscopy : 1H/13C NMR to confirm substitution patterns and regiochemistry.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formulas (e.g., LCMS-ESI+ in ).

- X-ray Crystallography : Resolves 3D conformations, critical for understanding binding modes (e.g., scaffold analysis in ).

- HPLC Purity Analysis : Ensures ≥95% purity using UV detection at 254/280 nm .

Q. What in vitro assays are used to assess kinase inhibitory activity?

Methodological Answer:

- Kinase Inhibition Assays : Use recombinant CDK2/cyclin E2, CDK4/cyclin D1, or CDK6/cyclin D3 enzymes. Measure IC50 values via ATP competition assays with fluorescent or radioactive substrates (e.g., ADP-Glo™ Kinase Assay) .

- Selectivity Profiling : Test against kinase panels (e.g., 50+ kinases) to identify off-target effects ().

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize CDK2 selectivity?

Methodological Answer: SAR strategies focus on:

Q. What computational strategies are effective in designing EGFR T790M/L858R mutant inhibitors?

Methodological Answer:

- 3D Scaffold Hopping : Replace pyrimidine cores with pteridin-7(8H)-one while maintaining pharmacophore similarity (e.g., 3D alignment in ).

- Covalent Docking : Model acrylamide warheads (e.g., in compound 3x ) to form irreversible bonds with Cys797 in EGFR.

- Free Energy Perturbation (FEP) : Predict binding affinity changes for mutations (e.g., T790M resistance) .

Q. How to resolve selectivity contradictions between CDK2 and related kinases (e.g., CDK4/6)?

Methodological Answer:

- Kinome-Wide Profiling : Identify off-target hits using broad kinase screens ().

- Molecular Dynamics (MD) Simulations : Compare binding pocket flexibility (e.g., CDK2’s smaller ATP pocket vs CDK4/6).

- Mutagenesis Studies : Validate key residues (e.g., CDK2 Q85 vs CDK6 Q103) responsible for selectivity .

Q. What methods are used to validate binding modes of FLT3 inhibitors?

Methodological Answer:

Q. How to design pteridin-7(8H)-one derivatives to overcome EGFR inhibitor resistance?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.